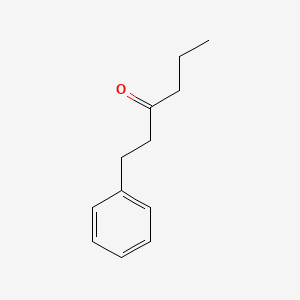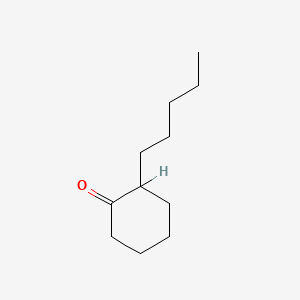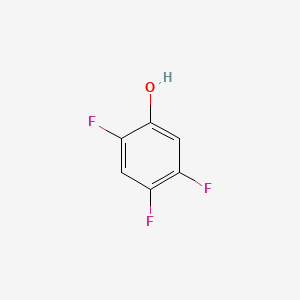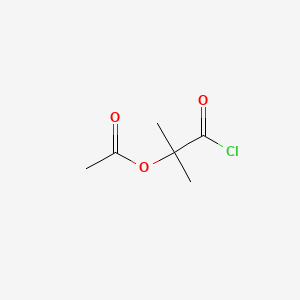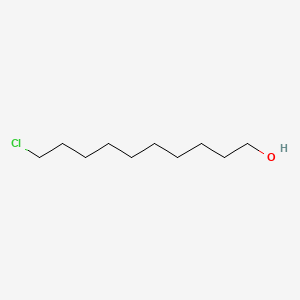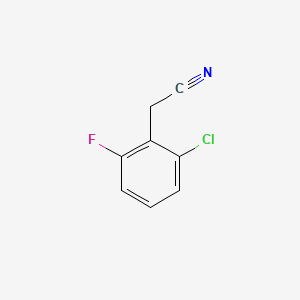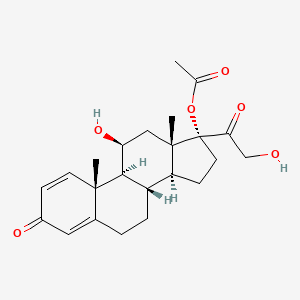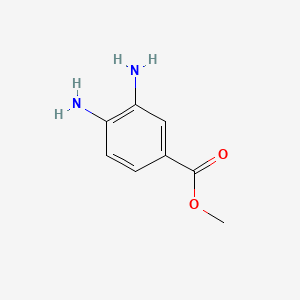
3-(Methylthio)phenyl isothiocyanate
概要
説明
3-(Methylthio)phenyl isothiocyanate is an organic compound with the molecular formula C₈H₇NS₂ and a molecular weight of 181.278 g/mol . It is characterized by the presence of a phenyl ring substituted with a methylthio group and an isothiocyanate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
The primary targets of 3-(Methylthio)phenyl isothiocyanate It is known that isothiocyanates, in general, can interact with various biological targets, including proteins and enzymes .
Mode of Action
The exact mode of action of This compound Isothiocyanates are known to react with the amino groups of proteins, forming thiourea linkages . This interaction can lead to changes in the protein’s function, potentially altering cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Isothiocyanates, in general, are known to influence various biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of This compound Isothiocyanates are generally known to be absorbed in the intestines and metabolized in the liver . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Isothiocyanates are known to cause a variety of effects at the molecular and cellular levels, including inducing apoptosis, inhibiting cell proliferation, and modulating gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment .
生化学分析
Biochemical Properties
3-(Methylthio)phenyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phenyl isothiocyanate, which creates a phenylthiocarbamoyl derivative with the N-terminal of proteins. This interaction is crucial for the Edman degradation process, which is used for sequencing amino acids in proteins . Additionally, this compound can form covalent bonds with nucleophiles, such as amines and thiols, leading to the modification of proteins and other biomolecules.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic genes . Furthermore, this compound can inhibit the growth of certain bacteria by disrupting their metabolic processes and cell wall synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including liver and kidney damage, oxidative stress, and immune system suppression. It is crucial to determine the appropriate dosage range to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
3-(Methylthio)phenyl isothiocyanate can be synthesized through several methods:
Reaction of Amines with Phenyl Chlorothionoformate: This method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide.
Electrochemical Method: A practical, mild, high-yielding electrochemical method enables the preparation of aliphatic and aromatic isothiocyanates from amines and carbon disulfide without using toxic and expensive reagents.
Replacement Reaction: This method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as the solvent.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
3-(Methylthio)phenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where nucleophiles attack the carbon atom of the isothiocyanate group.
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, leading to the formation of thioureas.
Reduction: Electrochemical reduction of isothiocyanates can yield thioformamides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Reduction Conditions: Electrochemical reduction is carried out using appropriate electrodes and electrolytes.
Major Products Formed
Thioureas: Formed from hydrolysis reactions.
Thioformamides: Formed from reduction reactions.
科学的研究の応用
3-(Methylthio)phenyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a coupling reagent, N-protecting reagent, and gas chromatography derivatizing reagent.
Biology: It is employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic properties, including antioxidant and antimicrobial activities
類似化合物との比較
3-(Methylthio)phenyl isothiocyanate can be compared with other similar compounds:
Phenyl Isothiocyanate: Used in Edman degradation for peptide sequencing.
Sulforaphane: A naturally occurring isothiocyanate with known anticancer properties.
Phenethyl Isothiocyanate: Derived from gluconasturtiin and known for its chemopreventive properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other isothiocyanates.
特性
IUPAC Name |
1-isothiocyanato-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKAGFVCXPFGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199333 | |
| Record name | 3-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51333-80-3 | |
| Record name | 3-(Methylthio)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




